![molecular formula C12H9BrOZn B6360682 4-Phenoxyphenylzinc bromide, 0.50 M in THF CAS No. 857934-45-3](/img/structure/B6360682.png)
4-Phenoxyphenylzinc bromide, 0.50 M in THF
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Overview
Description
4-Phenoxyphenylzinc bromide (4-PPZB) is an organozinc compound used in a variety of lab experiments and scientific research applications. It is a colorless, crystalline solid with a melting point of 110-112 °C and a boiling point of 160-162 °C. 4-PPZB is soluble in ether and tert-butyl alcohol (THF). In scientific research, 4-PPZB is used mainly as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry.
Mechanism of Action
In organic synthesis, 4-Phenoxyphenylzinc bromide, 0.50 M in THF acts as a nucleophile, attacking the electrophilic carbon atom of the substrate molecule. This reaction results in the formation of a new carbon-carbon bond. In organic reactions, this compound acts as a Lewis acid, accepting a pair of electrons from the substrate molecule and forming a new carbon-carbon bond. In coordination chemistry, this compound acts as a ligand, forming a complex with a transition metal.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical and physiological effects. As such, there is no information available on its effects on the human body.
Advantages and Limitations for Lab Experiments
4-Phenoxyphenylzinc bromide, 0.50 M in THF has several advantages for lab experiments. It is a relatively inexpensive reagent, it is easy to handle and store, and it is soluble in ether and THF. However, this compound is also limited in several ways. It is a relatively unstable compound, and it is highly toxic and flammable.
Future Directions
There are several potential future directions for 4-Phenoxyphenylzinc bromide, 0.50 M in THF research. One potential direction is the development of new synthesis methods for this compound. Another potential direction is the development of new applications for this compound in organic synthesis and coordination chemistry. Additionally, further research could be conducted to study the biochemical and physiological effects of this compound. Finally, research could be conducted to develop new ways to improve the safety and stability of this compound for lab experiments.
Synthesis Methods
4-Phenoxyphenylzinc bromide, 0.50 M in THF is synthesized through the reaction of 4-bromophenol with zinc bromide in THF. The reaction is conducted at room temperature, and the product is isolated through filtration. The resulting product is a white crystalline solid with a melting point of 110-112 °C and a boiling point of 160-162 °C.
Scientific Research Applications
4-Phenoxyphenylzinc bromide, 0.50 M in THF is widely used in scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. In organic synthesis, this compound is used to synthesize a variety of organic compounds, such as benzodiazepines, phenols, and amines. In organic reactions, this compound is used as a catalyst to promote the formation of carbon-carbon bonds. In coordination chemistry, this compound is used to form complexes with transition metals.
properties
IUPAC Name |
bromozinc(1+);phenoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9O.BrH.Zn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOUZMBNUHTYJT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=[C-]C=C2.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrOZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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